molecular formula C11H12O4 B12082893 Methyl 3-(3-formylphenoxy)propanoate

Methyl 3-(3-formylphenoxy)propanoate

Cat. No.: B12082893
M. Wt: 208.21 g/mol
InChI Key: CLOGOPRXSABONV-UHFFFAOYSA-N
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Description

Methyl 3-(3-formylphenoxy)propanoate is an organic compound with the molecular formula C11H12O4. It is an ester derivative, characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to a propanoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-formylphenoxy)propanoate can be synthesized through the esterification of 3-(3-formylphenoxy)propanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-formylphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(3-carboxyphenoxy)propanoic acid.

    Reduction: 3-(3-hydroxyphenoxy)propanoate.

    Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, bromo, chloro derivatives).

Scientific Research Applications

Methyl 3-(3-formylphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-(3-formylphenoxy)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the phenoxy ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Methyl 3-(3-formylphenoxy)propanoate can be compared with other similar compounds, such as:

    Methyl 3-(4-hydroxyphenyl)propanoate: Differing by the presence of a hydroxyl group instead of a formyl group, this compound has distinct reactivity and applications.

    Methyl 3-(3-nitrophenoxy)propanoate: Featuring a nitro group, this compound exhibits different chemical and biological properties.

    Methyl 3-(3-bromophenoxy)propanoate: With a bromine substituent, this compound has unique reactivity in substitution reactions.

Biological Activity

Methyl 3-(3-formylphenoxy)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure

This compound features a phenoxy group attached to a propanoate moiety with a formyl substituent. Its structure can be represented as follows:

C10H10O4\text{C}_10\text{H}_{10}\text{O}_4

Cytotoxicity

Research has indicated that derivatives of 3-formylphenoxy compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that several derivatives possess tumor cell-specific cytotoxicity, particularly against human cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa15
Methyl 3-(4-formylphenoxy)propanoateA54920
Control (5-Fluorouracil)HeLa10

The above table summarizes the IC50 values for this compound and related compounds, indicating promising cytotoxic effects that warrant further investigation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have utilized the disc diffusion method to assess its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant antibacterial activity, comparable to standard antibiotics .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
MRSA1816

This table reflects the compound's effectiveness in inhibiting bacterial growth, particularly against resistant strains.

The biological activity of this compound may be attributed to its ability to interfere with cellular processes in target organisms. For example, its cytotoxic effects on cancer cells could involve the induction of apoptosis or disruption of cell cycle progression. The exact mechanisms remain an area for further research but may involve interactions with specific molecular targets within the cells .

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study reported the synthesis and evaluation of several phenoxy derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Antibacterial Studies : Another investigation focused on the antibacterial properties of various phenoxy compounds. The study found that this compound showed substantial activity against MRSA, highlighting its potential as a lead compound for developing new antibiotics .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3-(3-formylphenoxy)propanoate

InChI

InChI=1S/C11H12O4/c1-14-11(13)5-6-15-10-4-2-3-9(7-10)8-12/h2-4,7-8H,5-6H2,1H3

InChI Key

CLOGOPRXSABONV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOC1=CC=CC(=C1)C=O

Origin of Product

United States

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